alpha-Farnesene
Overview
Description
Alpha-Farnesene: is a sesquiterpene, a type of hydrocarbon consisting of three isoprene units. It is commonly found in the coating of apples and other fruits, contributing to their characteristic green apple odor. This compound exists in several isomeric forms, with the (E,E)-isomer being the most prevalent in nature .
Scientific Research Applications
Alpha-Farnesene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sesquiterpenes and related compounds.
Biology: Acts as a signaling molecule in plants, attracting pollinators and deterring herbivores.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the production of fragrances, flavors, and biofuels. .
Mechanism of Action
Target of Action
Alpha-Farnesene, a sesquiterpene volatile compound, plays an important role in plant defense . It is associated with insect attraction and superficial scald of apple and pear fruits during cold storage . The primary targets of this compound are the transcription factors MdMYC2 and MdERF3, which regulate this compound biosynthesis in apple fruit .
Mode of Action
This compound interacts with its targets, the transcription factors MdMYC2 and MdERF3, to regulate its own biosynthesis . Dual-luciferase assays and Y1H assays indicated that MdMYC2 and MdERF3 effectively trans-activated the MdAFS promoter . EMSAs showed that MdERF3 directly binds the DRE motif in the MdAFS promoter .
Biochemical Pathways
This compound is synthesized through the mevalonate (MVA) pathway . The MVA pathway is initiated by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which synthesizes sesquiterpenes . Farnesyl diphosphate synthase (FPS) then catalyzes the conversion of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate to form farnesyl diphosphate, the precursor of this compound .
Pharmacokinetics
Its molecular weight is 2043511 , which may influence its bioavailability.
Result of Action
The result of this compound’s action is the production of the this compound compound itself . Overexpression of MdMYC2 and MdERF3 in apple calli markedly activated the transcript levels of MdHMGR2 and MdAFS . Furthermore, transient overexpression of MdMYC2 and MdERF3 in apple fruit significantly increased MdAFS expression and hence, this compound production .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it is known to play a role in plant defense, suggesting that its production may be influenced by the presence of pests or other stressors . .
Safety and Hazards
Alpha-Farnesene may be fatal if swallowed and enters airways . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers
Biochemical Analysis
Biochemical Properties
Alpha-Farnesene is involved in the production of many medically and industrially important compounds including cycloartenol, nerolidol, farnesene, and valencene . It interacts with various enzymes, proteins, and other biomolecules, and these interactions play a crucial role in its biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Alpha-Farnesene can be synthesized through various methods, including the use of engineered microorganisms. For instance, the oleaginous yeast Yarrowia lipolytica has been genetically modified to produce this compound from lipid feedstocks. This process involves the overexpression of genes in the mevalonate pathway and the optimization of fermentation conditions .
Industrial Production Methods: : Industrial production of this compound often involves microbial fermentation. The yeast Saccharomyces cerevisiae and Pichia pastoris have been engineered to produce this compound by introducing genes encoding this compound synthase and optimizing cofactor regeneration pathways .
Chemical Reactions Analysis
Types of Reactions: : Alpha-Farnesene undergoes various chemical reactions, including:
Hydrogenation: this compound can be hydrogenated to produce more stable compounds.
Polymerization: Under certain conditions, this compound can polymerize to form larger molecules.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen.
Hydrogenation: Requires hydrogen gas and a catalyst such as palladium or platinum.
Polymerization: Can be induced by heat or light.
Major Products
Oxidation: Produces various oxidation products that can cause superficial scald in fruits.
Hydrogenation: Results in the formation of more stable hydrogenated sesquiterpenes.
Polymerization: Leads to the formation of polymerized sesquiterpenes.
Comparison with Similar Compounds
Alpha-Farnesene is part of a group of closely related sesquiterpenes, including:
Beta-Farnesene: Differs from this compound by the location of one double bond.
Nerolidol: Another sesquiterpene alcohol with applications in fragrances and as an insect repellent.
This compound is unique due to its widespread occurrence in fruit coatings and its role in plant defense mechanisms.
Properties
IUPAC Name |
(3E,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXENHBSYCFFKJS-VDQVFBMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC=C(C)C=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C/C=C(\C)/C=C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113244-64-7 | |
Record name | Farnesene homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113244-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4047202 | |
Record name | alpha-Farnesene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
260.00 to 262.00 °C. @ 760.00 mm Hg | |
Record name | alpha-Farnesene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036065 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
502-61-4 | |
Record name | Farnesene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Farnesene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Farnesene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-FARNESENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E1785CZ0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | alpha-Farnesene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036065 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is alpha-farnesene and where is it found?
A1: this compound is a naturally occurring sesquiterpene hydrocarbon commonly found in various plants, including apples. It is a key volatile compound contributing to the characteristic aroma of apples and plays a role in plant defense mechanisms and attracting pollinators [, ].
Q2: What is the relationship between this compound and superficial scald in apples?
A2: this compound is highly susceptible to oxidation, leading to the formation of conjugated trienols (CTols) in apple peel [, ]. These CTols are believed to be the primary culprits in causing superficial scald, a physiological disorder affecting the appearance of stored apples [, , , ].
Q3: How does the oxidation of this compound contribute to scald development?
A3: While CTols themselves are not directly toxic, their autoxidation at warmer temperatures generates volatile compounds like 6-methyl-5-hepten-2-one (MHO) []. MHO can induce scald-like symptoms in apple peel, and tissue sensitivity to MHO increases during storage, potentially explaining the correlation between high CTol levels and scald [, ].
Q4: What strategies are used to control superficial scald in apples related to this compound?
A4: Several strategies can mitigate scald, including:
- Diphenylamine (DPA) treatment: DPA, a postharvest treatment, effectively reduces scald incidence [, ]. It is suggested that DPA interferes with this compound oxidation, thus preventing CTol and MHO accumulation [, ].
- 1-Methylcyclopropene (1-MCP) treatment: 1-MCP, an ethylene action inhibitor, effectively reduces superficial scald [, , , ]. 1-MCP inhibits ethylene production, which is linked to the regulation of this compound synthesis. Lower ethylene levels result in lower this compound production, subsequently reducing CTol formation and scald development [, , , ].
- Controlled atmosphere (CA) storage: Storing apples under controlled atmosphere conditions with low oxygen and high carbon dioxide levels can effectively reduce this compound production and, consequently, scald development [, , , ].
Q5: How does ethylene regulate this compound synthesis in apples?
A5: Studies using 1-MCP, an ethylene action inhibitor, have demonstrated that inhibiting ethylene action leads to a significant reduction in this compound production in apples [, , , ]. This suggests that ethylene plays a crucial role in regulating the synthesis of this compound.
Q6: Are there genetic differences in this compound production among apple cultivars?
A6: Yes, different apple cultivars exhibit varying susceptibilities to scald, linked to differences in this compound production [, ]. For example, 'Cortland' and 'Law Rome' apples are highly susceptible and accumulate more this compound than the resistant 'Idared' cultivar [].
Q7: What is the genetic basis for the differences in this compound production in apples?
A7: The gene MdAFS1 is responsible for encoding this compound synthase in apples [, ]. Variations in the expression levels of MdAFS1 are thought to be a contributing factor to the differences in this compound production among cultivars [].
Q8: What are the characteristics of the enzyme this compound synthase?
A8: this compound synthase is an enzyme that catalyzes the synthesis of this compound from farnesyl diphosphate (FDP) []. Interestingly, apple this compound synthase shows some unique features:
- Potassium ion (K+) dependence: Its activity is significantly enhanced by K+ [].
- Production of multiple isomers: It can produce all four isomers of this compound, as well as beta-farnesene, from an isomeric mixture of FDP [].
- Monoterpene synthesis: It can also synthesize monoterpenes like linalool, (Z)- and (E)-beta-ocimene, and beta-myrcene from geranyl diphosphate (GDP), though at a lower rate than this compound synthesis [].
- Prenyltransferase activity: It exhibits prenyltransferase activity, producing this compound by coupling GDP and isoprenyl diphosphate [].
Q9: Beyond scald, what other roles does this compound play in plants?
A9: this compound serves various roles in plants beyond its contribution to scald development:
- Defense mechanism: It is involved in plant defense against herbivores and pathogens [, ].
- Pollinator attraction: It can attract pollinators to the plant [, , ].
- Signaling molecule: It might act as a signaling molecule, mediating interactions between plants and other organisms [].
Q10: How is this compound detected and quantified in research settings?
A10: Several analytical techniques are employed to detect and quantify this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used method for separating and identifying volatile compounds, including this compound, based on their mass-to-charge ratio [, , , , , , , , ].
- Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique often coupled with GC-MS for analyzing volatile compounds in the headspace of samples, including this compound in apples [, , , , , ].
- Gas Chromatography-Electroantennographic Detection (GC-EAD): GC-EAD combines gas chromatography with electroantennography, a technique that measures the electrical responses of insect antennae to specific compounds, to identify volatile compounds that elicit responses from insects, such as this compound attracting codling moths [, , ].
Q11: What is the molecular formula, weight, and spectroscopic data of this compound?
A11:
Q12: Can you provide the structure of this compound?
A12: this compound is an acyclic sesquiterpene with the following structure:
Q13: What is the significance of this compound in the context of codling moth behavior?
A13: this compound plays a significant role in codling moth behavior, particularly in host-finding and oviposition:
- Attraction of codling moths: Apple volatiles, particularly this compound, are known to attract codling moths [, ].
- Stimulation of oviposition: this compound acts as an oviposition stimulant for codling moths, encouraging them to lay eggs on apples [, ].
Q14: Are there any other organisms, besides codling moths, that are attracted to this compound?
A15: Yes, several other insects, particularly those that utilize apples as a host plant, are attracted to this compound. For instance, studies have shown that the parasitic wasp Opius dissitus, which parasitizes leaf miners on bean plants, is also attracted to this compound along with other plant volatiles [].
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